molecular formula C21H24ClNO3S B2521854 2-(4-Chlorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1421453-73-7

2-(4-Chlorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone

Cat. No. B2521854
CAS RN: 1421453-73-7
M. Wt: 405.94
InChI Key: ATGHARGNYXBVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-Chlorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone" is a complex organic molecule that appears to be related to a family of compounds involving piperidine rings and substituted phenyl groups. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a piperidine ring and substituted phenyl groups, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with readily available materials. For instance, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involved the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride using methylene dichloride as a solvent and triethylamine as the base . Another example is the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, which was synthesized through amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate . These methods suggest that the synthesis of the compound would likely involve similar techniques, such as functional group transformations and ring-forming reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed that it crystallizes in the monoclinic space group P2(1)/c, with the piperidine ring adopting a chair conformation and the geometry around the sulfur atom being distorted from a regular tetrahedron . Similarly, the adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a (4-chlorophenyl)methanone component showed dihedral angles between the benzene ring and the two piperidine rings, indicating the spatial arrangement of the substituents . These findings suggest that the compound would also exhibit a complex three-dimensional structure, which could be studied using similar analytical methods.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present and the overall molecular structure. The presence of a piperidine ring, for example, can be involved in various chemical reactions, such as nucleophilic substitutions or electrophilic additions. The specific substituents on the phenyl rings, such as chloro, methoxy, or thiomethyl groups, can also affect the reactivity, directing the course of reactions and stabilizing certain intermediates. Although the exact reactions of the compound are not detailed in the provided papers, the chemical behavior of the related compounds can provide a basis for predicting possible reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like the one can be inferred from related structures. For instance, the crystallographic data of related compounds provide insights into their solid-state properties, such as crystallinity, melting points, and solubility . The presence of hydrogen bonding, as seen in the crystal structure of the adduct with hydroxypiperidine and piperidin-1-yl substituents, suggests that similar compounds may also exhibit hydrogen bonding, affecting their solubility and boiling points . The spectroscopic data, such as NMR, can be used to deduce the purity and the presence of specific functional groups, which in turn influence the compound's chemical stability and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with similar structural features, such as various substituted phenyl ethanones and piperidinyl methanones, provides valuable insights into synthetic pathways that could be applicable for "2-(4-Chlorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone." For example, the synthesis of compounds through condensation reactions, employing techniques like Friedel-Crafts acylation, demonstrates the versatility of these chemical frameworks in forming heterocyclic structures and potential intermediates for further chemical modifications (Moskvina et al., 2015).

Potential Material Science Applications

The study of substituted phenyl cyclopropyl methanones and their derivatives has shown significant promise in material science, particularly in the synthesis of polymers with specific properties. The copolymerization of phenoxy ring-substituted phenylcyanoacrylates with styrene, as explored in recent studies, suggests that similar compounds could serve as monomers for producing polymers with tailored features for various applications, including advanced coatings, adhesives, and composite materials (Whelpley et al., 2022).

Biological Activities and Environmental Impact

Research on the environmental degradation and biological activities of structurally similar compounds provides insights into the potential ecological and health impacts of "this compound." For instance, the study on the reductive dechlorination of methoxychlor and DDT by human intestinal bacterium highlights the environmental persistence and bioaccumulation concerns associated with chlorinated organic compounds. This research may indirectly inform the environmental fate and potential biotransformation pathways of similar compounds (Yim et al., 2008).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO3S/c1-25-18-6-8-20(9-7-18)27-15-16-10-12-23(13-11-16)21(24)14-26-19-4-2-17(22)3-5-19/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGHARGNYXBVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.